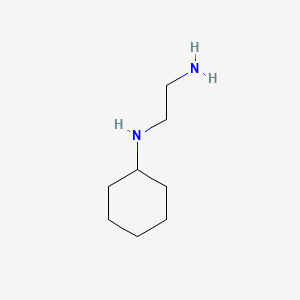

N-Cyclohexyl-1,2-ethanediamine

Vue d'ensemble

Description

N-Cyclohexyl-1,2-ethanediamine (NCE) is an organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. NCE is a versatile compound that can be used in a variety of ways, from synthesizing pharmaceuticals to creating novel materials. NCE is a cyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring structure. NCE is a colorless, odorless, and water-soluble compound that is stable under normal conditions. NCE has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other materials. In addition, NCE is also used in a variety of biochemical and physiological studies.

Applications De Recherche Scientifique

N-Cyclohexyl-1,2-ethanediamine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, this compound has been used in the synthesis of a variety of pharmaceuticals, including antiviral drugs, antibiotics, and antifungals. In biochemistry, this compound has been used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes. In organic synthesis, this compound has been used in the synthesis of a variety of materials, including polymers, nanomaterials, and other novel materials.

Mécanisme D'action

Target of Action

It is known that this compound has antiproliferative activity, suggesting that it may interact with targets involved in cell proliferation .

Mode of Action

It is suggested that the antiproliferative effects of N-Cyclohexyl-1,2-ethanediamine are realized through multiple mechanisms by potential metabolites .

Biochemical Pathways

Given its antiproliferative activity, it can be inferred that this compound may influence pathways related to cell growth and division .

Pharmacokinetics

It is suggested that the major metabolic reactions were the hydrolyses of ester and subsequently intramolecular cyclization .

Result of Action

Given its antiproliferative activity, it can be inferred that this compound may induce changes in cell growth and division .

Avantages Et Limitations Des Expériences En Laboratoire

N-Cyclohexyl-1,2-ethanediamine is a versatile compound that can be used in a variety of laboratory experiments. This compound is stable under normal conditions, and it is soluble in water, making it easy to work with. In addition, this compound is relatively inexpensive, making it a cost-effective choice for many laboratory experiments. However, this compound has some limitations, such as its low solubility in some organic solvents, and its potential to form toxic byproducts in some reactions.

Orientations Futures

N-Cyclohexyl-1,2-ethanediamine has a wide range of applications in the fields of medicinal chemistry, biochemistry, and organic synthesis. In the future, this compound may be used in the development of new pharmaceuticals, such as antiviral drugs and antibiotics. In addition, this compound may be used in the development of novel materials, such as polymers and nanomaterials. This compound may also be used in the development of new biochemical and physiological studies, such as studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes. Finally, this compound may be used in the development of new catalysts and reactants for chemical reactions.

Propriétés

IUPAC Name |

N'-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQPWVILDWRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205611 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5700-53-8 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

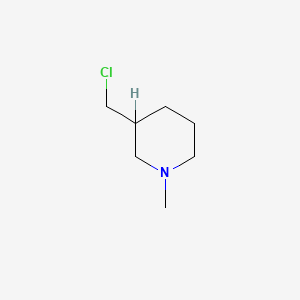

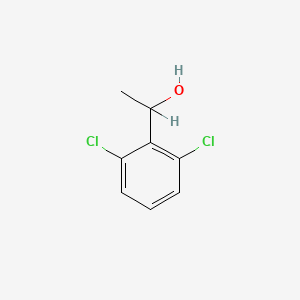

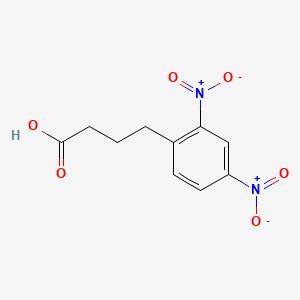

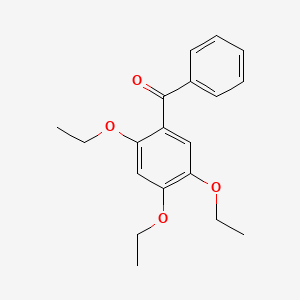

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)